
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate is an organic compound that features a naphthalene ring substituted with amino and thiocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate typically involves the thiocyanation of naphthalene derivatives. One common method is the photo- and electrochemically initiated thiocyanation reactions. These methods utilize visible light or electricity to generate thiocyanate radicals, which then react with the naphthalene substrate . The reaction conditions often involve the use of ammonium thiocyanate as the thiocyanate source and a photocatalyst such as Eosin Y in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical or photochemical reactors to ensure efficient and controlled thiocyanation. The use of green oxidants and environmentally friendly solvents is emphasized to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate groups to thiol groups.
Substitution: The amino and thiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate groups under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol-substituted naphthalenes, and various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate involves the generation of thiocyanate radicals through photo- or electrochemical processes. These radicals can then react with various substrates to form new compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of substituted products .
Comparación Con Compuestos Similares
Similar Compounds
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate: Unique due to its dual thiocyanate groups and naphthalene ring structure.
2-Amino-2-thiazoline-4-carboxylic acid: Another thiocyanate-containing compound with different structural and functional properties.
Aryl-substituted keto thiocyanates: Similar in having thiocyanate groups but differ in the core structure and reactivity.
Propiedades
Número CAS |
91353-98-9 |
|---|---|
Fórmula molecular |
C12H7N3S2 |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate |
InChI |
InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2 |
Clave InChI |
MUJSUITXGNCDIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


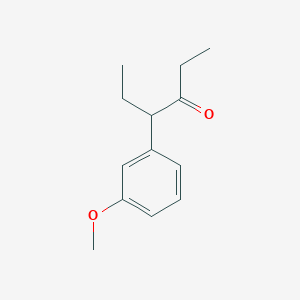
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)
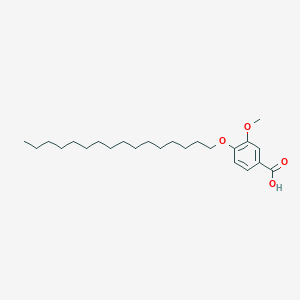
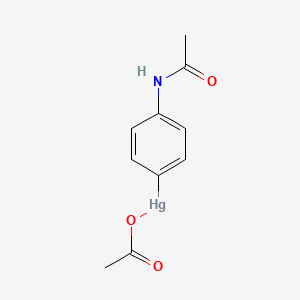

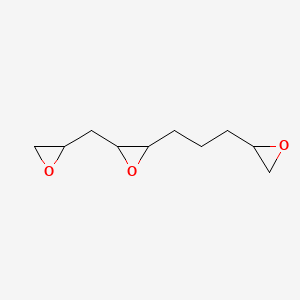


![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

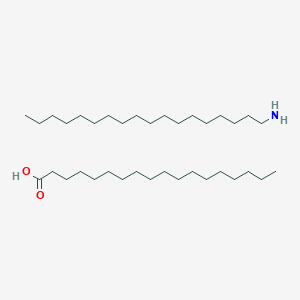
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
